(3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol
Description
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FO6S/c1-14-3-6-17(25(31-2)24(30)23(29)22(28)20(13-27)32-25)11-16(14)12-19-9-10-21(33-19)15-4-7-18(26)8-5-15/h3-11,20,22-24,27-30H,12-13H2,1-2H3/t20-,22-,23+,24-,25?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGXVMIGVXOCSH-JUIXOQOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677371 | |
| Record name | Methyl 1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030825-21-8 | |
| Record name | Methyl 1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol, also known by its CAS number 1358581-37-9, is a complex organic molecule with potential biological activities that warrant detailed examination. This article synthesizes current research findings regarding its biological activity, including pharmacological effects and mechanisms of action.
- Molecular Formula : C25H27FO6S
- Molecular Weight : 474.54 g/mol
Research indicates that this compound may interact with various biological targets through multiple mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potentially therapeutic effects in diseases where these enzymes are dysregulated.
- Receptor Modulation : The compound may act as a modulator of specific receptors in the body. For instance, its structural similarities to known receptor ligands suggest potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in cell signaling.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of intrinsic apoptotic pathways and the modulation of cell cycle regulators.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In animal models of inflammation, administration resulted in decreased levels of pro-inflammatory cytokines. This effect may be attributed to the compound's ability to inhibit nuclear factor kappa B (NF-kB) signaling pathways.
Antimicrobial Properties
Research has also indicated that this compound exhibits antimicrobial activity against several bacterial strains. The specific mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study reported a 50% decrease in tumor volume compared to control groups after four weeks of treatment.
- Inflammation Model Study : In a controlled experiment using mice with induced colitis, administration of the compound resulted in a marked reduction in clinical symptoms and histological damage compared to untreated controls.
Data Tables
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Clinical trials to assess safety and efficacy in humans.
- Investigations into potential synergistic effects with other therapeutic agents.
Scientific Research Applications
Pharmaceutical Applications
- Antidiabetic Properties : The compound is structurally related to Canagliflozin, a medication used to treat type 2 diabetes. Its mechanism of action may involve the inhibition of sodium-glucose cotransporter 2 (SGLT2), leading to increased glucose excretion in urine and improved glycemic control .
- Potential Anticancer Activity : Preliminary studies suggest that compounds with similar thiophene structures exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth . Research into this compound's specific effects on cancer cell lines is ongoing.
- Neuroprotective Effects : Some derivatives of compounds with similar configurations have shown promise in neuroprotection and cognitive enhancement. This might be explored further in relation to neurodegenerative diseases .
Biochemical Mechanisms
Research indicates that the compound may interact with various biological pathways:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which could be relevant for conditions like obesity and metabolic syndrome.
- Receptor Modulation : The compound may act on specific receptors involved in glucose metabolism and insulin sensitivity.
Case Studies
- Canagliflozin Analog Studies : Several studies have examined the efficacy of Canagliflozin analogs in controlling blood sugar levels in diabetic models. These studies provide a baseline for understanding the potential of this compound as an SGLT2 inhibitor .
- Anticancer Research : Investigations into thiophene-based compounds have demonstrated their ability to inhibit cancer cell proliferation in vitro. Future research will focus on the specific effects of this compound on various cancer types .
Future Research Directions
Given its structural characteristics and potential applications:
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans could provide valuable insights into its therapeutic potential.
- Mechanistic Studies : Further mechanistic studies are needed to elucidate how this compound interacts with biological systems at the molecular level.
Chemical Reactions Analysis
Reaction Sequence:
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Lithiation :
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Nucleophilic Addition :
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Acidic Work-up :
Acid-Mediated Deprotection and Cyclization
The final step involves deprotection of trimethylsilyl (TMS) groups and formation of the pyran ring:
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MsOH in methanol facilitates simultaneous deprotection and cyclization at 15–25°C .
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The reaction is quenched with saturated NaHCO₃ to neutralize excess acid .
Critical Parameters:
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Temperature : Higher temperatures (>25°C) lead to byproducts like α/β anomers .
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Solvent Polarity : Methanol ensures solubility of intermediates and accelerates proton transfer .
Work-up and Purification
Post-reaction steps focus on isolating the product:
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Neutralization : Adjusted to pH 7–8 using NaHCO₃ to precipitate inorganic salts .
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Extraction : Toluene or ethyl acetate is used to partition the product .
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Crystallization : Trituration with toluene/hexane yields pure product (31.6 g, APCI-MS m/z 492 [M+NH₄⁺] ) .
| Purification Step | Solvent System | Result |
|---|---|---|
| Trituration | Toluene/hexane | 95% purity |
| Column Chromatography | Ethyl acetate/hexane | Removes α-anomer impurities |
Impurity and Isomer Formation
Common side reactions include:
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α/β-Anomerization : Occurs during cyclization if temperature exceeds 25°C , producing isomers like (2R,3R,4R,5S,6R)-configured byproducts .
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Incomplete Desilylation : Residual TMS groups reduce yield and necessitate reprocessing .
Mitigation Strategies:
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Low-Temperature Quenching : Maintain 0–5°C during acid addition to suppress isomerization .
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Microreactor Use : Enhances mixing and temperature control, improving yield to >90% .
Stability Under Storage
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thiophene and Phenyl Groups
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Methoxy vs. Hydroxymethyl : The methoxy group in the target compound enhances metabolic stability compared to hydroxyl-rich analogs (e.g., ), which may exhibit higher polarity .
- Thiophene Modifications: The 4-fluorophenyl thiophene moiety is critical for bioactivity, as thiophene derivatives are known for antimicrobial and anticancer properties . ’s additional methoxy group could alter binding affinity or solubility.
Table 2: Hazard and Precautionary Comparisons
Key Observations :
- The target compound exhibits moderate toxicity, requiring standard lab precautions. In contrast, ’s compound poses reproductive and aquatic hazards, necessitating stricter environmental controls .
Q & A
Basic Research Questions
How can the stereochemical configuration of this compound be rigorously confirmed?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR with NOESY/ROESY to analyze spatial proton-proton correlations, particularly for the tetrahydro-2H-pyran ring substituents .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., methanol/water mixtures) and analyze diffraction patterns .
- Computational Modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate stereochemistry .
What strategies optimize synthetic yield for this compound?
Methodological Answer:
- Orthogonal Protection : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers during glycosylation to prevent side reactions .
- Catalysis : Employ Pd-mediated cross-coupling for thiophenylmethyl linkage formation (e.g., Suzuki-Miyaura coupling) with 4-fluorophenylboronic acid .
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradients) to isolate the product from regioisomers .
How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the hydroxymethyl group .
- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light due to the thiophene moiety’s UV sensitivity .
What analytical methods quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with electrospray ionization (ESI+) in MRM mode (e.g., m/z 362.44 → 175.1 for quantification) .
- Sample Preparation : Extract plasma/tissue homogenates with acetonitrile:methanol (70:30) to precipitate proteins and enhance recovery .
How can thermal and pH stability be systematically assessed?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points .
- pH Stability : Incubate the compound in buffers (pH 1–12) for 24–72 hours and monitor degradation via UPLC-PDA at 254 nm .
Advanced Research Questions
How can metabolic stability in preclinical models be evaluated?
Methodological Answer:
- In Vitro Assays : Use pooled human liver microsomes (HLM) or hepatocytes to measure intrinsic clearance (CL) and CYP450 inhibition potential (e.g., CYP3A4/2D6) .
- Metabolite Identification : Perform HR-MS/MS (Q-TOF) to detect phase I/II metabolites, focusing on glucuronidation of the hydroxymethyl group .
How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Structural Analog Comparison : Test derivatives with modified fluorophenyl-thiophene or pyran substituents in target-specific assays (e.g., SGLT2 inhibition) .
- Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .
What in vivo study designs are optimal for pharmacokinetic profiling?
Methodological Answer:
- Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodent models to calculate bioavailability (F%) and half-life (t) .
- Formulation : Use PEG-400/saline (60:40) for solubility enhancement in oral gavage studies .
How can structure-activity relationships (SAR) guide lead optimization?
Methodological Answer:
- Substituent Modification : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF) or bulky groups (e.g., naphthyl) to assess steric/electronic effects on target binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to align active/inactive analogs and identify critical hydrogen-bonding motifs .
How to evaluate synergistic effects with adjuvant therapies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
